

A-381393 off-target effects and mitigation

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | A-381393 | |
| Cat. No.: | B15617876 | Get Quote |

A-381393 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the dopamine D4 receptor antagonist, **A-381393**, and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of A-381393?

A-381393 is a potent and selective antagonist for the dopamine D4 receptor. It binds to various polymorphic forms of the human D4 receptor (D4.2, D4.4, D4.7) with high affinity. As a D2-like receptor, the D4 receptor is primarily coupled to Gi/o proteins. Its activation inhibits the enzyme adenylyl cyclase, which leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Q2: What are the principal off-target effects associated with **A-381393**?

The most significant off-target interaction for **A-381393** is with the serotonin 5-HT2A receptor, for which it shows moderate affinity. It also exhibits weak affinity for several other receptors, including 5-HT1A, Sigma 2, and various adrenergic and histamine receptors, but these interactions are significantly weaker than its affinity for the D4 and 5-HT2A receptors.

Q3: How does the off-target activity at the 5-HT2A receptor manifest?



The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/G11 signaling pathway. Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of calcium (Ca2+) from intracellular stores and the activation of protein kinase C (PKC). Antagonism of this receptor by **A-381393** would block these downstream effects.

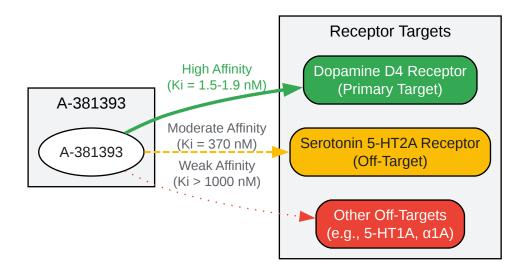
A-381393 Binding Profile

The following table summarizes the binding affinities (Ki) of **A-381393** for its primary target and key off-targets. Lower Ki values indicate higher binding affinity.

| Receptor Target | Binding Affinity (Ki) in nM | Receptor Class / Family |
|---|-----------------------------|-------------------------|
| Human Dopamine D4.4 | 1.5 | Dopamine D2-like |
| Human Dopamine D4.7 | 1.6 | Dopamine D2-like |
| Human Dopamine D4.2 | 1.9 | Dopamine D2-like |
| Serotonin 5-HT2A | 370 | Serotonin |
| Serotonin 5-HT1A | 1365 | Serotonin |
| Adrenoceptor α1A | 2044 | Adrenergic |
| Adrenoceptor α2C | 1912 | Adrenergic |
| Histamine H1 | 2962 | Histamine |
| Sigma 2 | 8600 | Sigma |
| Data sourced from MedChemExpress and Universal Biologicals. | | |

Visualizing A-381393 Selectivity and Signaling Pathways

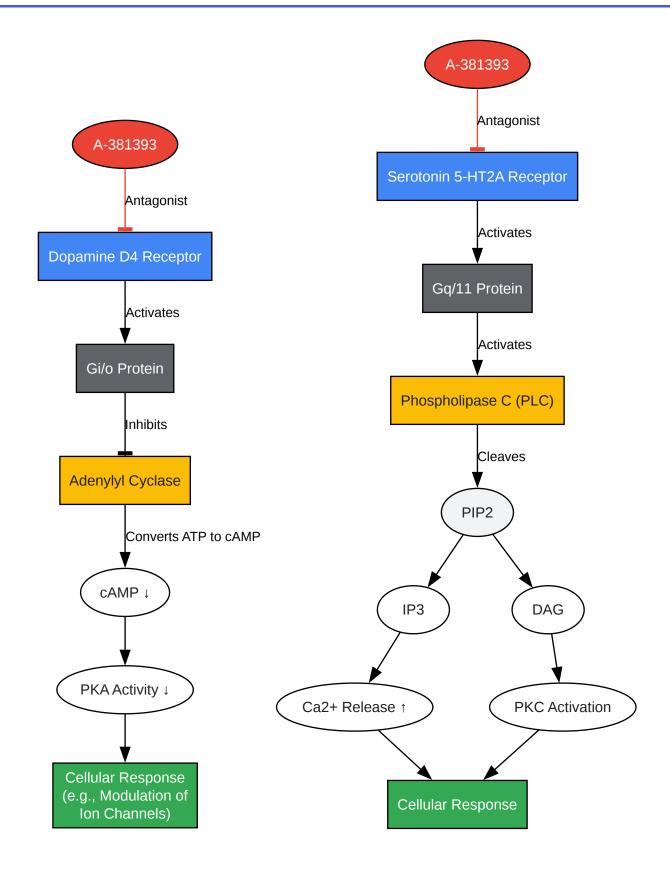




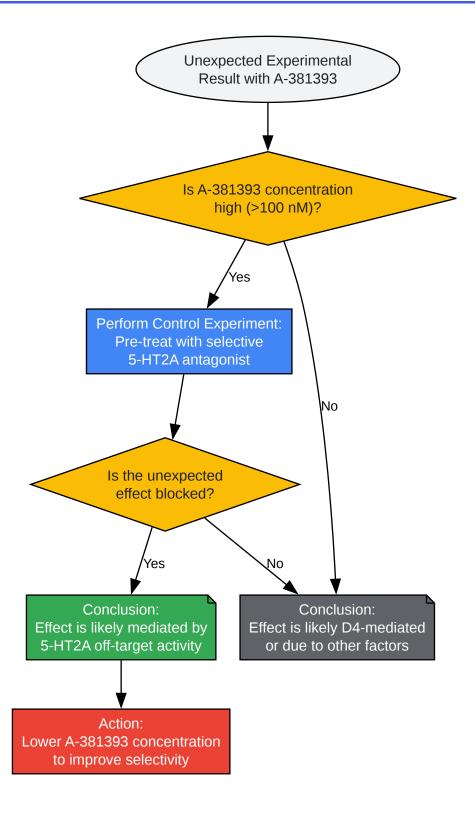
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Caption: A-381393 target affinity profile.









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